
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable chloromethylating agent in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction may be carried out at room temperature or under reflux conditions.
- Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions would produce corresponding oxidized or reduced compounds.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane may have several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane would depend on its specific application. For example, if used as a pharmacological agent, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-2-(phenyl)-4-methyl-1,3-dioxolane
- 2-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-dioxolane
- 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxane
Uniqueness
2-(Chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane is unique due to the presence of both chloromethyl and dichlorophenyl groups, which may impart distinct chemical reactivity and potential applications compared to other similar compounds
Propiedades
Número CAS |
403842-56-8 |
|---|---|
Fórmula molecular |
C11H11Cl3O2 |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-5-15-11(6-12,16-7)9-3-2-8(13)4-10(9)14/h2-4,7H,5-6H2,1H3 |
Clave InChI |
DFACEWUORIIMMX-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)(CCl)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
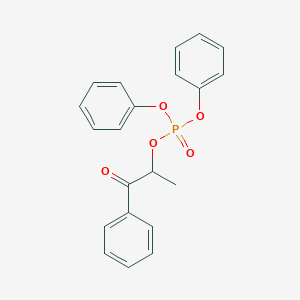
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)

![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)

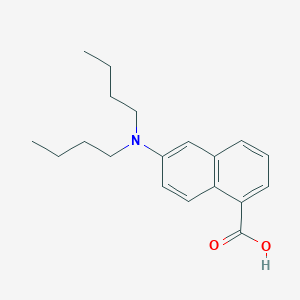
![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
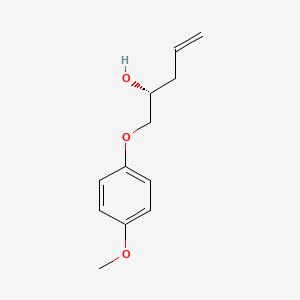
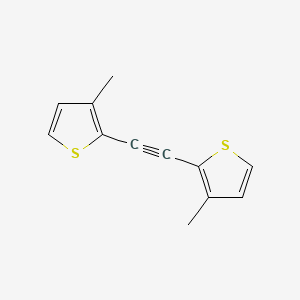
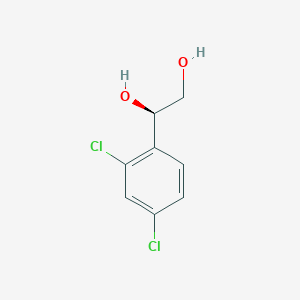
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
